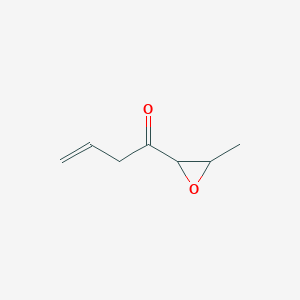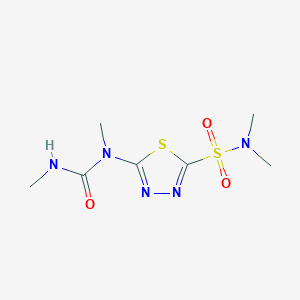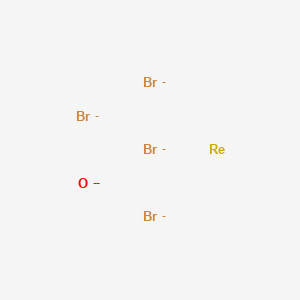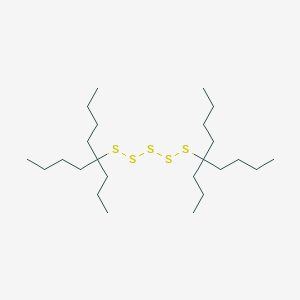![molecular formula C16H23BO7 B13833333 [3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)
[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a borinic acid moiety linked to a phenyl ring substituted with methoxycarbonyl groups and a hydroxy-dimethylbutan-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid typically involves multiple steps. One common approach is to start with the preparation of the phenyl ring substituted with methoxycarbonyl groups. This can be achieved through esterification reactions using methanol and appropriate carboxylic acid derivatives. The next step involves the introduction of the borinic acid moiety, which can be done through a reaction with boronic acid derivatives under controlled conditions. Finally, the hydroxy-dimethylbutan-2-yl group is introduced through a series of reactions involving alcohols and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce alcohol derivatives. Substitution reactions can lead to the formation of various functionalized derivatives.
Applications De Recherche Scientifique
[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a diagnostic tool.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of [3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid involves its interaction with specific molecular targets and pathways. The borinic acid moiety can form reversible covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3,5-Bis(methoxycarbonyl)phenyl]boronic acid: Similar structure but lacks the hydroxy-dimethylbutan-2-yl group.
[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborane: Similar structure but with a borane moiety instead of borinic acid.
Uniqueness
The uniqueness of [3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H23BO7 |
|---|---|
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
[3,5-bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C16H23BO7/c1-15(2,20)16(3,4)24-17(21)12-8-10(13(18)22-5)7-11(9-12)14(19)23-6/h7-9,20-21H,1-6H3 |
Clé InChI |
LYZVMPJXXPBOSS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)C(=O)OC)C(=O)OC)(O)OC(C)(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)


![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)









